2-Iodo Over 2-Bromo in Sonogashira Coupling
4-Bromo-2-iodo-1-methyl-1H-imidazole is predicted to exhibit superior reactivity compared to its 2-bromo analog in Sonogashira cross-coupling reactions. While direct experimental data for the target compound was not found, this is a strong class-level inference supported by a study on closely related N-alkoxyimidoyl halides, where imidoyl iodides consistently produced higher yields than the corresponding bromides in Sonogashira couplings [1]. This trend is consistent with the well-established higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-couplings due to their weaker C-I bond.
| Evidence Dimension | Sonogashira Coupling Efficiency |
|---|---|
| Target Compound Data | Not available, but predicted high reactivity based on the presence of the 2-iodo group. |
| Comparator Or Baseline | Corresponding imidoyl bromide analog |
| Quantified Difference | Imidoyl iodides yield consistently better results than bromides in Sonogashira reactions (qualitative observation) [1]. |
| Conditions | Palladium-catalyzed Sonogashira cross-coupling |
Why This Matters
This differential reactivity ensures higher coupling yields and can be critical for the efficient synthesis of complex molecules, particularly when working with sensitive or expensive substrates.
- [1] K. M. Maloney, et al. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. The Journal of Organic Chemistry, 78(8), 3906-3919. View Source
